2-(But-2-ynyloxy)pyridine-4-carboximidamide
Overview
Description
2-(But-2-ynyloxy)pyridine-4-carboximidamide is a chemical compound with the molecular formula C10H11N3O and a molecular weight of 189.217 g/mol . This compound is primarily used in scientific research and is known for its unique structure, which includes a pyridine ring substituted with a but-2-ynyloxy group and a carboximidamide group.
Preparation Methods
The synthesis of 2-(But-2-ynyloxy)pyridine-4-carboximidamide typically involves the reaction of pyridine derivatives with but-2-ynyloxy reagents under specific conditions. The exact synthetic routes and reaction conditions are proprietary and often vary depending on the desired purity and yield . Industrial production methods are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
2-(But-2-ynyloxy)pyridine-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, often using common reducing agents like hydrogen gas or metal hydrides.
Substitution: It can undergo substitution reactions where functional groups on the pyridine ring are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(But-2-ynyloxy)pyridine-4-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study its effects on biological systems, including its potential as a biochemical probe.
Medicine: It is investigated for its potential therapeutic properties, including its role as an inhibitor in various biochemical pathways.
Mechanism of Action
The mechanism of action of 2-(But-2-ynyloxy)pyridine-4-carboximidamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its role in inhibiting specific biochemical reactions .
Comparison with Similar Compounds
2-(But-2-ynyloxy)pyridine-4-carboximidamide can be compared with other pyridine derivatives, such as:
Pyridine-4-carboxamide: Similar in structure but lacks the but-2-ynyloxy group.
Pyridine-4-carboximidamide: Similar but without the but-2-ynyloxy substitution.
2-(But-2-ynyloxy)pyridine: Lacks the carboximidamide group. The uniqueness of this compound lies in its combined functional groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-but-2-ynoxypyridine-4-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-2-3-6-14-9-7-8(10(11)12)4-5-13-9/h4-5,7H,6H2,1H3,(H3,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAPVIYOFGOKCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=NC=CC(=C1)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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